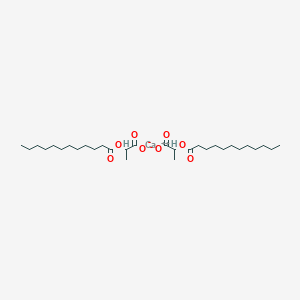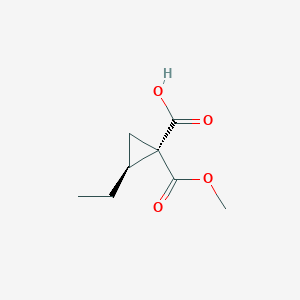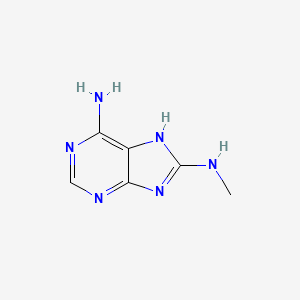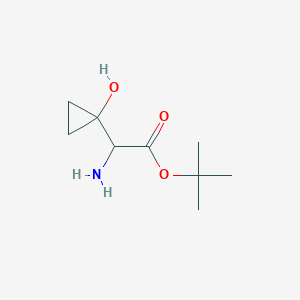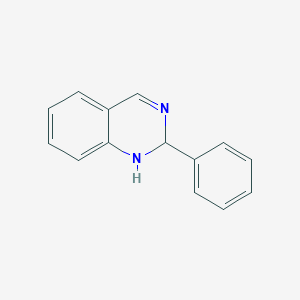
Orexin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2-dihydroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1,2-dihydroquinazoline typically involves the cyclocondensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method includes the use of hydrochloric acid as a catalyst in an anhydrous environment . Another approach involves the use of visible light to mediate the reaction, which has been shown to be effective in synthesizing quinazolinones from 1,2-dihydroquinazoline 3-oxides .
Industrial Production Methods: Industrial production methods for 2-phenyl-1,2-dihydroquinazoline are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1,2-dihydroquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Visible light can be used to oxidize 1,2-dihydroquinazoline 3-oxides to quinazolinones.
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.
Substitution: Substitution reactions can occur at the phenyl ring or the quinazoline core, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include quinazolinones and various substituted quinazolines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Phenyl-1,2-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-phenyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity .
Comparación Con Compuestos Similares
Quinazolinones: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Dihydroquinazolines: These are closely related but may have different substituents at the nitrogen or carbon atoms.
Uniqueness: 2-phenyl-1,2-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo visible-light-mediated reactions sets it apart from other quinazoline derivatives .
Propiedades
Fórmula molecular |
C14H12N2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-phenyl-1,2-dihydroquinazoline |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10,14,16H |
Clave InChI |
WYUZUBVTNKNDIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
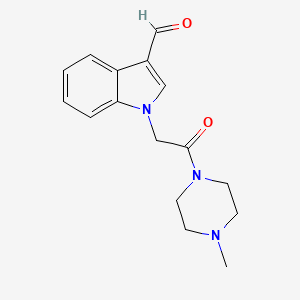
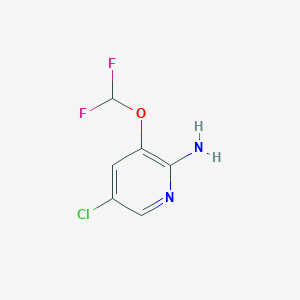



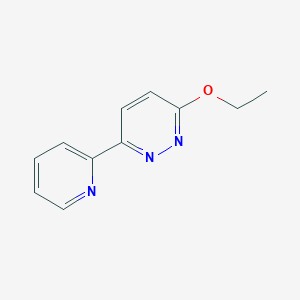
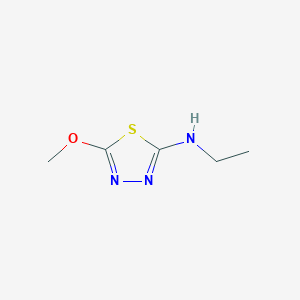
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)

